molecular formula C9H16O B12649308 2-Methyl-2-octenal CAS No. 49576-57-0

2-Methyl-2-octenal

Cat. No.: B12649308
CAS No.: 49576-57-0
M. Wt: 140.22 g/mol
InChI Key: IHZRGRBFNMNNFV-VQHVLOKHSA-N
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Description

2-Methyl-2-octenal is an organic compound with the molecular formula C9H16O. It belongs to the class of medium-chain aldehydes and is known for its fruity and green taste . This compound is used in various applications, including flavoring agents and chemical intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-2-octenal can be synthesized through the aldol condensation of propionaldehyde with other aldehydes. The reaction typically involves the use of a nitrogenous organic alkali as a catalyst, which provides mild alkalinity and proper polarity to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves similar aldol condensation reactions, often scaled up to meet commercial demands. The process may include additional steps for purification and isolation of the compound to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-octenal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Conditions vary depending on the nucleophile used, but typically involve mild to moderate temperatures and solvents like ethanol or water.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted aldehydes or alcohols, depending on the nucleophile.

Scientific Research Applications

2-Methyl-2-octenal has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of flavors, fragrances, and other consumer products.

Mechanism of Action

The mechanism of action of 2-Methyl-2-octenal involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on the context. The compound’s aldehyde group is reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-2-octenal is unique due to its specific molecular structure, which imparts distinct reactivity and applications. Its fruity and green taste makes it valuable in the flavor and fragrance industry, while its reactivity as an aldehyde makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

49576-57-0

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

(E)-2-methyloct-2-enal

InChI

InChI=1S/C9H16O/c1-3-4-5-6-7-9(2)8-10/h7-8H,3-6H2,1-2H3/b9-7+

InChI Key

IHZRGRBFNMNNFV-VQHVLOKHSA-N

Isomeric SMILES

CCCCC/C=C(\C)/C=O

Canonical SMILES

CCCCCC=C(C)C=O

density

0.872-0.882

physical_description

Colourless liquid;  fruity green aroma

solubility

Insoluble in water;  slightly soluble in fats
soluble (in ethanol)

Origin of Product

United States

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